Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
CAS No.: 550371-74-9
Cat. No.: VC21206122
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 550371-74-9 |
---|---|
Molecular Formula | C11H18F3NO3 |
Molecular Weight | 269.26 g/mol |
IUPAC Name | tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 |
Standard InChI Key | BPCANPVVCVCTOJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
The compound is identified through various chemical identifiers that facilitate its classification and recognition within chemical databases and research literature. These fundamental properties are essential for researchers working with this compound.
Table 1: Basic Chemical Identification Properties
Property | Value |
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CAS Number | 550371-74-9 |
Molecular Formula | C11H18F3NO3 |
Molecular Weight | 269.26 g/mol |
MDL Number | MFCD16990768 |
The empirical formula C11H18F3NO3 indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in specific ratios that form the complete molecular structure . The molecular weight of 269.26 g/mol places this compound in the medium molecular weight category, which influences its pharmacokinetic properties when used in drug development contexts .
Structural Features
The molecular structure of Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate contains several key functional groups that determine its chemical behavior. The piperidine ring serves as the core structure, with specific functional groups attached at strategic positions. The compound contains a tert-butyloxycarbonyl (Boc) group attached to the nitrogen of the piperidine ring, which serves as a protecting group in organic synthesis applications.
A defining feature of this compound is the trifluoromethyl (CF3) group at the 4-position of the piperidine ring, accompanied by a hydroxyl group at the same position. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and chemical stability, making it particularly valuable in drug development applications. This feature allows the compound to more effectively cross lipid membranes and resist metabolic degradation in biological systems.
Desired Concentration | Amount Required for Various Weights |
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1 mg | |
1 mM | 3.7139 mL |
5 mM | 0.7428 mL |
10 mM | 0.3714 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing . Storage recommendations for stock solutions vary by temperature: at -80°C, solutions should be used within 6 months, while at -20°C, they should be used within 1 month .
To increase solubility during preparation, heating the tube to 37°C followed by ultrasonic bath oscillation can be effective . These handling procedures ensure optimal performance in experimental applications.
Category | Information |
---|---|
Signal Word | Warning |
Pictogram | Exclamation Mark, Irritant (GHS07) |
GHS Hazard Statements | H302: Acute toxicity, oral H315: Skin corrosion/irritation H319: Serious eye damage/eye irritation H335: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Precautionary Statement Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
These hazard statements indicate that the compound poses moderate health risks, primarily related to irritation and potential toxicity through oral exposure . The recommended precautionary measures emphasize the importance of avoiding direct contact and inhalation, with specific instructions for eye exposure scenarios.
Applications in Chemical Synthesis and Drug Development
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several important applications in chemical research and pharmaceutical development, primarily stemming from its unique structural features and chemical properties.
Role as a Chemical Intermediate
The compound serves as a valuable intermediate in organic synthesis pathways, particularly in the development of more complex chemical structures with pharmaceutical applications. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it particularly useful in drug synthesis applications.
The Boc protecting group on the piperidine nitrogen allows for selective reactions at other positions of the molecule while protecting this reactive site. This selectivity is crucial in multi-step synthesis procedures where controlled reactivity is essential for achieving the desired final products.
Comparative Analysis with Related Compounds
Understanding Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate in the context of related compounds provides valuable insights into its distinctive properties and applications within its chemical class.
Structural Analogues
There are several structural analogues of Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate that share similar core structures but feature variations in functional groups or substitution patterns. One such related compound is Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS No.: 1283720-71-7), which differs in the position of the trifluoromethyl group (3-position versus 4-position).
This positional isomer shares the same molecular formula and weight (C11H18F3NO3, 269.26 g/mol) but may exhibit different chemical reactivity and biological activity due to the altered spatial arrangement of the functional groups. Such structural variations can significantly impact a compound's behavior in biological systems and its utility in specific applications.
Functional Derivatives
More complex derivatives of the basic structure include compounds such as tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate (CAS No.: 1440535-72-7). This derivative incorporates additional functional groups that substantially modify the properties and potential applications of the compound.
With a molecular formula of C15H23F3N4O3S and a molecular weight of 396.4 g/mol, this derivative represents a significant elaboration of the basic structure, likely developed for specific pharmaceutical applications. The incorporation of the triazole and thio functional groups introduces new possibilities for hydrogen bonding, receptor interactions, and chemical reactivity.
Research Considerations and Future Perspectives
While current research on Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate appears limited in the publicly available literature, several research directions show promise for expanding its applications and understanding its properties more comprehensively.
Chemical Modification Studies
Future research could focus on exploring chemical modifications of Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate to develop compounds with enhanced properties or novel functionalities. Such modifications might include:
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Replacement of the Boc protecting group with alternative protecting groups to modify stability or reactivity profiles
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Introduction of additional functional groups at other positions of the piperidine ring
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Exploration of stereochemical variations to investigate structure-activity relationships
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Development of conjugates with other biologically active molecules
These chemical modification studies could expand the utility of the compound in both synthetic chemistry and pharmaceutical research contexts.
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